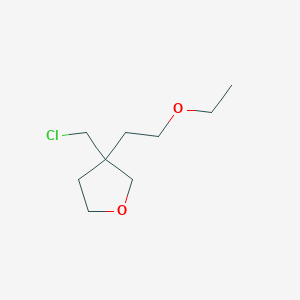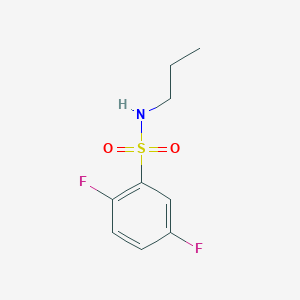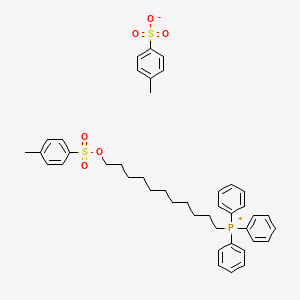
Triphenyl(11-(tosyloxy)undecyl)phosphonium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate is a complex organic compound that features both a phosphonium group and a sulfonate group
Métodos De Preparación
The synthesis of 11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate typically involves multiple steps. The process begins with the preparation of the phosphonium salt, which is then reacted with an alkyl halide to form the phosphonium alkyl chain. This intermediate is subsequently reacted with 4-methylbenzene-1-sulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where common reagents include sodium hydroxide or potassium tert-butoxide. The major products of these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and sulfonate esters.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials, such as ion-exchange resins and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism by which 11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can form strong ionic interactions with negatively charged sites on proteins, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other phosphonium salts and sulfonate esters, such as:
Triphenylphosphine: A simpler phosphonium compound used widely in organic synthesis.
Tosylates: Sulfonate esters commonly used as leaving groups in substitution reactions.
Phosphonium ylides: Compounds used in the Wittig reaction to form alkenes.
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate is unique due to its combination of both phosphonium and sulfonate groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C43H51O6PS2 |
|---|---|
Peso molecular |
759.0 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;11-(4-methylphenyl)sulfonyloxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C36H44O3PS.C7H8O3S/c1-32-26-28-36(29-27-32)41(37,38)39-30-18-7-5-3-2-4-6-8-19-31-40(33-20-12-9-13-21-33,34-22-14-10-15-23-34)35-24-16-11-17-25-35;1-6-2-4-7(5-3-6)11(8,9)10/h9-17,20-29H,2-8,18-19,30-31H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
PQYZYMPZKVCHGH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


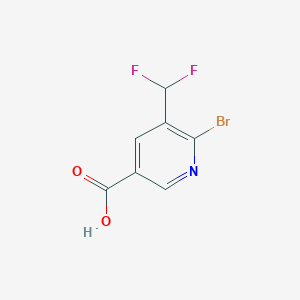

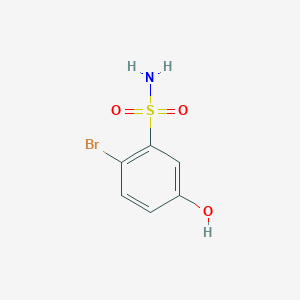
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)
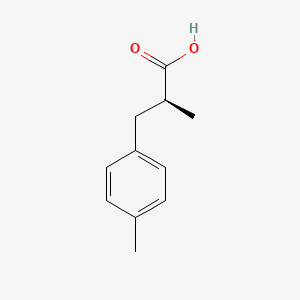

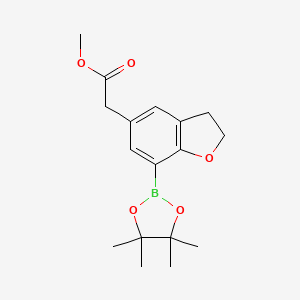
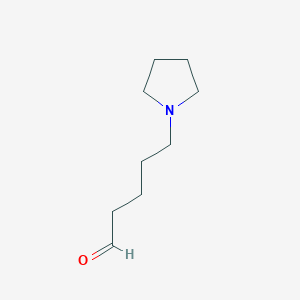
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
